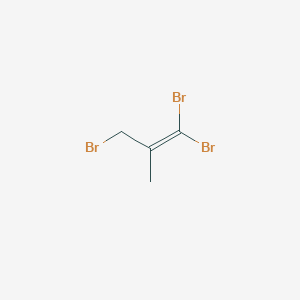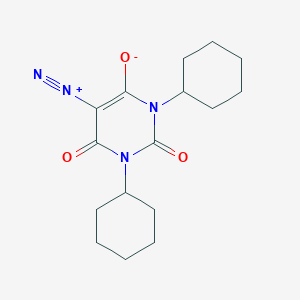![molecular formula C19H17FN2O4 B14305323 Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate CAS No. 113760-11-5](/img/structure/B14305323.png)
Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate is a chemical compound that belongs to the class of quinoxaline derivatives. It is an ethyl ester resulting from the formal condensation of the carboxy group of 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with ethanol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate typically involves the reaction of 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Aplicaciones Científicas De Investigación
Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate: A similar compound with a chlorine atom instead of a fluorine atom.
Quizalofop-P-ethyl: An ethyl ester with a similar quinoxaline structure used as a herbicide.
Uniqueness
Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .
Propiedades
Número CAS |
113760-11-5 |
|---|---|
Fórmula molecular |
C19H17FN2O4 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
ethyl 2-[4-(3-fluoroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C19H17FN2O4/c1-3-24-19(23)12(2)25-13-8-10-14(11-9-13)26-18-17(20)21-15-6-4-5-7-16(15)22-18/h4-12H,3H2,1-2H3 |
Clave InChI |
SUHVOZJTUGBBJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


iodanium chloride](/img/structure/B14305256.png)

![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)



![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)

